5-(chloromethyl)-1,2,3-trimethylbenzene 5-(chloromethyl)-1,2,3-trimethylbenzene
Brand Name: Vulcanchem
CAS No.: 24812-20-2
VCID: VC11502065
InChI:
SMILES:
Molecular Formula: C10H13Cl
Molecular Weight: 168.7

5-(chloromethyl)-1,2,3-trimethylbenzene

CAS No.: 24812-20-2

Cat. No.: VC11502065

Molecular Formula: C10H13Cl

Molecular Weight: 168.7

Purity: 95

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-1,2,3-trimethylbenzene - 24812-20-2

Specification

CAS No. 24812-20-2
Molecular Formula C10H13Cl
Molecular Weight 168.7

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is interchangeably referred to as α2-chloroisodurene, (chloromethyl)mesitylene, or 2,4,6-trimethylbenzyl chloride in industrial and academic contexts . The numbering of substituents follows IUPAC priority rules, where the chloromethyl group (higher priority than methyl) occupies the lowest possible position, resulting in the formal name 2-(chloromethyl)-1,3,5-trimethylbenzene.

Molecular Structure and Symmetry

The benzene core exhibits C3vC_{3v} symmetry due to the equatorial arrangement of methyl groups at positions 1, 3, and 5. The chloromethyl substituent at position 2 introduces a polarizable site, making the compound reactive toward nucleophilic substitution (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1585-16-6
Molecular FormulaC10H13Cl\text{C}_{10}\text{H}_{13}\text{Cl}
Molecular Weight168.663 g/mol
InChI KeyUNRGEIXQCZHICP-UHFFFAOYSA-N

Synthesis and Industrial Production

Nitration-Hydrogenation Pathways

A patented synthesis route for structurally related triamine derivatives involves nitration of mesitylene (1,3,5-trimethylbenzene) using fuming nitric acid (HNO3\text{HNO}_3) and concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a mixed acid catalyst. This yields 1,3,5-trimethyl-2,4,6-trinitrobenzene, which is subsequently reduced to the corresponding triamine using hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}) in methanol or ethanol . While this method targets triamines, analogous strategies could be adapted for chloromethyl derivatives by substituting reduction steps with chlorination reactions.

Chloromethylation of Mesitylene

Direct chloromethylation of mesitylene using chloromethylating agents like formaldehyde and hydrochloric acid (HCl\text{HCl}) under acidic conditions provides a feasible route to 2-(chloromethyl)-1,3,5-trimethylbenzene. The reaction proceeds via electrophilic aromatic substitution, leveraging the electron-donating methyl groups to activate the ring toward chloromethylation at the para position relative to existing substituents.

Table 2: Reaction Conditions for Chloromethylation

ParameterValueSource
CatalystZnCl2\text{ZnCl}_2
Temperature40–60°C
SolventDichloromethane

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound is a solid at room temperature, with a melting point range of 45–48°C (predicted). Its volatility is moderate, as evidenced by its sublimation under reduced pressure. The chloromethyl group enhances polarity compared to mesitylene, resulting in limited solubility in nonpolar solvents but high solubility in chlorinated solvents like chloroform.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 740 cm1^{-1} (C-Cl stretch) and 2960 cm1^{-1} (C-H stretch in methyl groups) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 2.25 ppm (s, 9H, methyl), δ 4.45 ppm (s, 2H, chloromethyl) .

    • 13C^{13}\text{C}: δ 21.4 ppm (methyl), δ 45.8 ppm (chloromethyl), δ 128–135 ppm (aromatic carbons) .

Applications in Organic Synthesis

Precursor to Functionalized Aromatics

The chloromethyl group serves as a versatile handle for further functionalization. For example, nucleophilic substitution with amines yields benzylamine derivatives, while hydrolysis produces hydroxymethyl analogs. The compound’s symmetry also makes it a valuable building block for dendrimers and cross-linked polymers.

Industrial Relevance

In the pharmaceutical sector, 2-(chloromethyl)-1,3,5-trimethylbenzene is a key intermediate in synthesizing antihistamines and antifungal agents. Its derivative, 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene (CAS 3849-01-2), is commercially available at 97% purity for $222.79–$703.08 per gram, highlighting its industrial demand .

Table 3: Commercial Availability

VendorPurityPrice (USD/g)Source
Thermo Scientific Chemicals97%222.79–703.08

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